

3-Cyanophenyl isocyanate melting point

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	3-Cyanophenyl isocyanate
Cat. No.:	B092804

An In-Depth Technical Guide to the Melting Point of **3-Cyanophenyl Isocyanate**

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the melting point of **3-cyanophenyl isocyanate** (CAS 16413-26-6), a critical parameter for development. Moving beyond a simple statement of the value, this document delves into the physicochemical principles governing the melting transition, accurate determination, and discusses the implications of purity on measurement. By integrating theoretical understanding with practical, field-proven methods, this guide is designed to assist scientists working with this versatile reagent.

Introduction: The Significance of a Well-Defined Melting Point

3-Cyanophenyl isocyanate is an aromatic isocyanate widely employed as a reagent in the synthesis of diverse molecular entities, including urea derivatives. Its bifunctional nature, featuring a reactive isocyanate group (-NCO) and a polar cyano group (-C≡N), makes it a valuable building block in medicinal chemistry and materials science.

The melting point of a crystalline solid is one of its most fundamental and revealing physical properties. It is not merely a number but a direct indicator of the crystalline lattice. For a compound like **3-cyanophenyl isocyanate**, an accurate and sharp melting point provides confidence in the material's quality, purity, and consistency. Conversely, a depressed and broad melting range is a clear indicator of impurities, residual starting materials (like 3-aminobenzonitrile or solvents) or degradation.^{[3][4]}

This guide will, therefore, explore the melting point of **3-cyanophenyl isocyanate** from a multi-faceted perspective, providing both the "what" and the "why" behind this critical property.

Physicochemical Properties and Melting Point Data

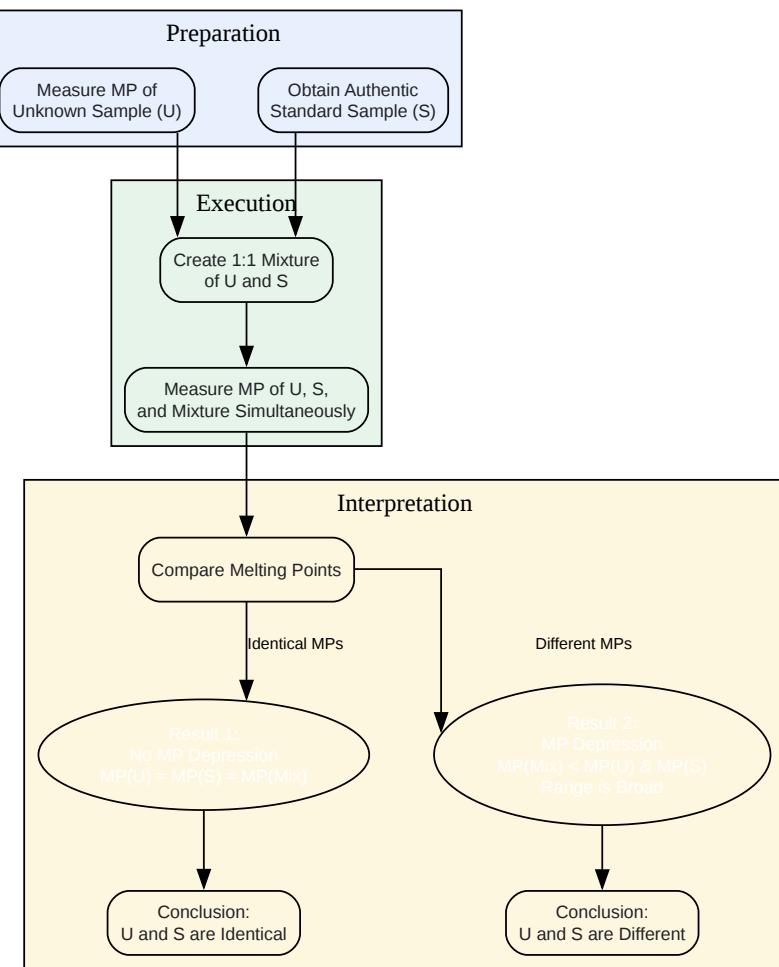
The melting point of a compound is dictated by the energy required to overcome the intermolecular forces holding the molecules in a fixed, ordered crystal lattice. For **3-cyanophenyl isocyanate**, several forces are at play:

- Dipole-Dipole Interactions: Both the cyano (-C≡N) and isocyanate (-N=C=O) groups are highly polar. The resulting molecular dipole moment leads to the formation of a strong crystal lattice, which are significant contributors to the melting point.^[4]
- London Dispersion Forces: These non-polar forces, arising from transient fluctuations in electron density, are present between the aromatic rings. They contribute to these van der Waals interactions.^[6]
- Molecular Symmetry: The substitution pattern on the benzene ring affects how efficiently molecules can pack into a crystal lattice. While **3-cyanophenyl isocyanate** has a substituted benzene ring, its shape still allows for effective crystal packing. As a general rule, more symmetrical molecules tend to pack more efficiently in the crystal lattice.^[7]

The accepted melting point for **3-cyanophenyl isocyanate** is consistently reported in a narrow range, characteristic of a pure compound.

Table 1: Reported Melting Point of **3-Cyanophenyl Isocyanate**

Melting Point Range (°C)	Source(s)	Purity
51-54	ChemicalBook, ECHEMI, Sigma-Aldrich ^{[2][8][9]}	97%
49-54	Thermo Fisher Scientific	≥96.0% (GC)


The Principle of Melting Point Depression: A Self-Validating Purity Test

The data in Table 1 is valid only for pure **3-cyanophenyl isocyanate**. The presence of even minor impurities will cause a melting point depression and is a cornerstone of purity assessment.^[3]

Causality: Impurities disrupt the uniform crystal lattice of the pure compound. This disruption weakens the intermolecular forces, meaning less thermal energy is required to melt the impure sample.^[4] Thermodynamically, the impurity increases the entropy of the liquid phase, which, according to the Gibbs free energy equation (ΔG)

This principle forms the basis of a self-validating system for identity and purity confirmation known as mixed melting point analysis.

Workflow for Identity Confirmation via Mixed Melting Point

[Click to download full resolution via product page](#)

Caption: Workflow for Mixed Melting Point Analysis.

Authoritative Protocols for Melting Point Determination

Accurate and reproducible melting point determination requires adherence to standardized protocols. The two most widely recognized standards are ASTM International.

Protocol 1: Capillary Method (Based on USP <741> and ASTM E324)

This method is the gold standard for regulatory and quality control purposes. It relies on visual observation of the phase transition within a glass capill

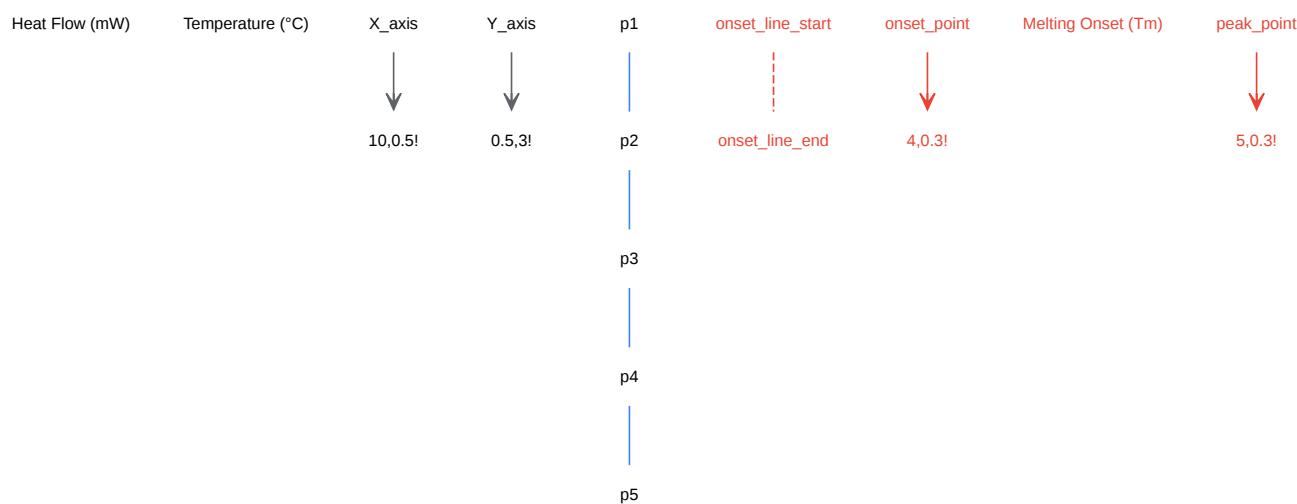
Expertise & Trustworthiness: The validity of this method hinges on three pillars: proper sample preparation, controlled heating rate, and calibrated ins is critical to ensure thermal equilibrium between the sample, the heating block, and the thermometer, providing a true reading.[12]

Step-by-Step Methodology:

- Sample Preparation:
 - Ensure the **3-cyanophenyl isocyanate** sample is completely dry and finely powdered. If necessary, gently crush any large crystals on a watch glass.
 - Tap the open end of a capillary tube (typically 0.8-1.2 mm inner diameter) into the powder.[13]
 - Invert the tube and tap it gently on a hard surface, or drop it down a long glass tube, to pack the sample into the sealed end.
 - The packed sample height should be 2-3 mm. An excessive sample amount will lead to an artificially broad melting range.[13]
- Instrument Setup & Measurement:
 - Place the loaded capillary tube into the heating block of the melting point apparatus.
 - If the approximate melting point is known (approx. 51-54°C), rapidly heat the block to about 45°C.
 - Crucial Step: Once at 45°C, reduce the heating rate to 1-2°C per minute.[14] This slow ramp rate is essential for accuracy.
 - Observe the sample through the magnifying lens.
 - Record the temperature at which the first droplet of liquid is visible (T_initial).
 - Record the temperature at which the last solid crystal melts into a clear liquid (T_final).[12]
 - The reported melting point is the range from T_initial to T_final. For a pure sample, this range should be narrow ($\leq 2^{\circ}\text{C}$).
- System Validation:
 - The accuracy of the apparatus must be regularly verified using certified melting point reference standards (e.g., from USP).[15]
 - Calibration should be performed using standards that bracket the expected melting point of the sample under test.

Protocol 2: Differential Scanning Calorimetry (DSC)

DSC offers a more quantitative and automated approach, measuring the heat flow into the sample as a function of temperature. The melting of a crys peak on the DSC thermogram.


Expertise & Trustworthiness: DSC provides not only the melting temperature but also the enthalpy of fusion ($\Delta\text{H}_{\text{fus}}$), which is the energy required to n crystallinity. The method's accuracy depends on precise calibration of both temperature and enthalpy using certified standards (e.g., indium).

Step-by-Step Methodology:

- Sample Preparation:
 - Using an analytical balance, accurately weigh 2-5 mg of **3-cyanophenyl isocyanate** into a hermetically sealed aluminum DSC pan. The small s;
 - Prepare an identical, empty sealed pan to serve as the reference.

- Instrument Setup & Measurement:
 - Place the sample pan and the reference pan into the DSC cell.
 - Purge the cell with an inert gas (e.g., nitrogen at 20-50 mL/min) to prevent oxidative degradation.[10]
 - Equilibrate the cell at a starting temperature, for example, 25°C.
 - Program a heating ramp at a controlled rate, typically 10°C/min, up to a temperature well above the expected melting point (e.g., 80°C).[16]
 - The instrument will record the differential heat flow between the sample and the reference.
 - Data Analysis:
 - The resulting thermogram will show an endothermic peak corresponding to the melting event.
 - The onset temperature of the peak, determined by the intersection of the baseline and the tangent of the peak's leading edge, is typically reported [13]
 - The area under the peak is integrated by the software to calculate the enthalpy of fusion (in J/g).

Diagram: Idealized DSC Thermogram for Melting Transition

[Click to download full resolution via product page](#)

Caption: Idealized DSC curve showing the endothermic melting peak.

Conclusion: A Critical Parameter for Quality and Reproducibility

The melting point of **3-cyanophenyl isocyanate**, with a literature value in the range of 51-54°C, is a fundamental property that serves as a reliable indicator of purity. Determining the melting point, whether by the traditional capillary method compliant with USP and ASTM standards or by the quantitative DSC technique, is essential for ensuring the quality and consistency of the compound. A thorough understanding of the physicochemical principles that dictate the melting behavior and by employing rigorous, validated experimental protocols, researchers can accurately determine the melting point as a key parameter to guarantee the integrity of their starting materials, leading to more robust and reproducible scientific outcomes.

References

- ASTM E324, "Standard Test Method for Relative Initial and Final Melting Points and the Melting Range of Organic Chemicals," ASTM International, <https://www.astm.org/e0324-23.html>[8]
 - ACL-LIFE, "Mixed Melting Point Analysis.

- ChemicalBook, "**3-Cyanophenyl isocyanate** CAS 16413-26-6." URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB5418752.I
 - Chemistry LibreTexts, "Substituent Effects in Substituted Aromatic Rings." URL: [https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry\(McMurry\)/16%3A_Chemistry_of_Benzene_-_Electrophilic_Aromatic_Substitution/16.1%3A_Substituent_Effects_in_Benzene](https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry(McMurry)/16%3A_Chemistry_of_Benzene_-_Electrophilic_Aromatic_Substitution/16.1%3A_Substituent_Effects_in_Benzene)
 - Chemistry LibreTexts, "Melting Point Theory." URL: [https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_Lab_Techniques_\(Nichols\)/06%3A_Miscellaneous_Techniques/6.0%3A_Melting_Point](https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_Lab_Techniques_(Nichols)/06%3A_Miscellaneous_Techniques/6.0%3A_Melting_Point)
 - Dhami, J. K., et al. "Intramolecular geometry and intermolecular interactions of the CNO group of crystalline benzonitrile oxides: a comparison with CrystEngComm, 2019, 21, 437-446. URL: [https://pubs.rsc.org/en/content/articlelanding/2019/ce/c8ce01951a\[3\]](https://pubs.rsc.org/en/content/articlelanding/2019/ce/c8ce01951a[3])
 - United States Pharmacopeia, General Chapter <741>, "Melting Range or Temperature." URL: https://www.uspnf.com/sites/default/files/usp_pdf/current/741.pdf
 - Stanford Research Systems, "Determination of Melting Points According to Pharmacopeia." URL: <https://www.thinkrsrs.com/Products/Melting-Point-Determination.aspx>
 - USP-NF, "<741> Melting Range or Temperature Abstract." URL: https://www.uspnf.com/sites/default/files/usp_pdf/current/741.pdf
 - YouTube, "Melting point testing as per USP 741." URL: <https://www.youtube.com/watch?v=JyfJyfJyfJy>
 - Master Organic Chemistry, "How Does Mixed Melting Point Work?" URL: <https://www.masterorganicchemistry.com/2017/09/21/mixed-melting-point>
 - RSC Publishing, "Intra- and intermolecular interactions in mesogenic cyano compounds." URL: <https://pubs.rsc.org/en/content/articlelanding/1999/cr/1/1/1>
 - Georganics, "**3-Cyanophenyl isocyanate** - High purity." URL: <https://www.georganics.com>
 - Biocyclopedia, "Mixed melting point determination." URL: <https://www.biocyclopedia.com>
 - Quora, "How come benzene has a higher melting point and lower boiling point while toluene has a lower melting point and a higher boiling point?" URL: <https://www.quora.com/How-come-benzene-has-a-higher-melting-point-and-lower-boiling-point-while-toluene-has-a-lower-melting-point-and-a-higher-boiling-point>[7]
 - S4Science, "A Beginner's Guide to Differential Scanning Calorimetry DSC." URL: <https://s4science.co/a-beginners-guide-to-differential-scanning-calorimetry-dsc>
 - Chemistry Stack Exchange, "Melting and boiling points of benzene and fluorobenzene." URL: <https://chemistry.stackexchange.com/questions/22377/boiling-points-of-benzene-and-fluorobenzene>[6]
 - Sigma-Aldrich, "**3-Cyanophenyl isocyanate** 97%." URL: [https://www.sigmaaldrich.com/US/en/product/aldrich/439991\[2\]](https://www.sigmaaldrich.com/US/en/product/aldrich/439991[2])
 - ResearchGate, "How to carry out synthesis of aromatic isocyanates using aromatic amine and triphosgene?" URL: <https://www.researchgate.net/publication/318220370>
 - Organic Syntheses, "Synthesis of Amino Acid Ester Isocyanates." URL: [http://www.orgsyn.org/demo.aspx?prep=v78p0220\[15\]](http://www.orgsyn.org/demo.aspx?prep=v78p0220[15])
 - Google Patents, "Process for the preparation of 3-aminobenzonitrile replace." URL: <https://patents.google.com/patent/US20180197001A1>
 - ResearchGate, "DSC Studies on Organic Melting Temperature Standards." URL: <https://www.researchgate.net/publication/318220370>
 - Lumen Learning, "Substituent Effects | Organic Chemistry II." URL: <https://courses.lumenlearning.com/suny-potsdam-organicchemistry2/chapter/1-1/>
 - Open Oregon Educational Resources, "Intermolecular Forces – Introductory Organic Chemistry." URL: <https://openoregon.pressbooks.pub/introductory-organic-chemistry>
 - Master Organic Chemistry, "Nucleophilic Aromatic Substitution: Introduction and Mechanism." URL: <https://www.masterorganicchemistry.com/2018/09/10/nucleophilic-aromatic-substitution-introduction-and-mechanism/>
 - Master Organic Chemistry, "The Four Intermolecular Forces and How They Affect Boiling Points." URL: <https://www.masterorganicchemistry.com/2018/09/10/the-four-intermolecular-forces-and-how-they-affect-boiling-points/>
 - Google Patents, "Process for the synthesis of isocyanates and of isocyanate derivatives." URL: <https://patents.google.com/patent/US20180197001A1>
 - ResearchGate, "On the relations between aromaticity and substituent effect." URL: <https://www.researchgate.net/publication/318220370>
 - Chemistry LibreTexts, "Intermolecular Forces." URL: [https://chem.libretexts.org/Bookshelves/General_Chemistry/Map%3A_General_Chemistry_\(Petrucci_et_al.\)/11%3A_Liquids_Solids_and_Intermolecular_Forces](https://chem.libretexts.org/Bookshelves/General_Chemistry/Map%3A_General_Chemistry_(Petrucci_et_al.)/11%3A_Liquids_Solids_and_Intermolecular_Forces)
 - Chemistry LibreTexts, "Step-by-Step Procedures for Melting Point Determination." URL: [https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_Lab_Techniques_\(Nichols\)/06%3A_Miscellaneous_Techniques/6.0%3A_Melting_Point](https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_Lab_Techniques_(Nichols)/06%3A_Miscellaneous_Techniques/6.0%3A_Melting_Point)
 - Google Patents, "Process for the preparation of substituted 3-aminobenzonitriles." URL: <https://patents.google.com/patent/US20180197001A1>
 - ECHEMI, "**3-Cyanophenyl isocyanate** Formula." URL: [https://www.echemi.com/products/16413-26-6.html\[9\]](https://www.echemi.com/products/16413-26-6.html[9])
 - Saskoer.ca, "Effects of Intermolecular Forces – Introduction to Organic Chemistry." URL: <https://saskoer.ca/introduction-to-organic-chemistry/chapter-1/1-1/>

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

Sources

- 1. researchgate.net [researchgate.net]
 - 2. reddit.com [reddit.com]
 - 3. Intramolecular geometry and intermolecular interactions of the CNO group of crystalline benzonitrile oxides: a comparison with phenyl cyanates, (RSC Publishing) [pubs.rsc.org]
 - 4. chem.libretexts.org [chem.libretexts.org]
 - 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. quora.com [quora.com]
- 7. Intramolecular geometry and intermolecular interactions of the CNO group of crystalline benzonitrile oxides: a comparison with phenyl cyanates, (RSC Publishing) [pubs.rsc.org]
- 8. web1.eng.famu.fsu.edu [web1.eng.famu.fsu.edu]
- 9. longdom.org [longdom.org]
- 10. s4science.at [s4science.at]
- 11. A decade review of triphosgene and its applications in organic reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]
- 14. rsc.org [rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [3-Cyanophenyl isocyanate melting point]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/melting-point]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com